1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

Catalog No.
S3318583
CAS No.
873297-19-9
M.F
C27H38AgClN2
M. Wt
533.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;ch...

CAS Number

873297-19-9

Product Name

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

Molecular Formula

C27H38AgClN2

Molecular Weight

533.9 g/mol

InChI

InChI=1S/C27H38N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H/q;+1;/p-1

InChI Key

YFNYNZOWUDZMFM-UHFFFAOYSA-M

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is an organometallic compound featuring a silver coordination complex with a unique imidazole framework. The compound is characterized by its structural arrangement, which includes two bulky diisopropylphenyl groups attached to the imidazole ring, enhancing its steric properties and solubility in organic solvents. The presence of the silver atom contributes to its catalytic properties, making it a subject of interest in various

Typical for organometallic complexes. Notably, it can act as a catalyst in cross-coupling reactions involving aryl halides and alkyl halides. The silver center facilitates the formation of new carbon-carbon bonds through mechanisms such as:

  • Cross-Coupling Reactions: It is effective in coupling aryl Grignard reagents with primary and secondary alkyl halides.
  • N-Heterocyclic Carbene Formation: Upon deprotonation, the imidazole can form a stable N-heterocyclic carbene, which has significant implications in catalysis.

These reactions underscore the versatility of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver in synthetic organic chemistry.

Research has indicated that 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver exhibits notable biological activity. It has shown potential against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that the compound may be developed as a therapeutic agent due to its ability to affect biological systems at multiple stages of pathogen life cycles.

The synthesis of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver typically involves several steps:

  • Formation of Imidazole Ring: The initial step includes the synthesis of the imidazole framework through condensation reactions involving appropriate precursors.
  • Coordination with Silver: The resulting imidazole derivative is then treated with silver salts (such as silver chloride) to form the chlorosilver complex.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

These methods highlight the complexity and precision required in synthesizing this organometallic compound.

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver finds applications across various fields:

  • Catalysis: Utilized in organic synthesis as a catalyst for cross-coupling reactions.
  • Pharmaceuticals: Potential use as an anti-parasitic agent against diseases like Chagas.
  • Material Science: Investigated for its properties in developing luminescent materials and organic light-emitting diodes.

These applications demonstrate the compound's versatility and potential impact on both industrial and medicinal chemistry.

Interaction studies have shown that 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver interacts effectively with various substrates in catalytic processes. Its coordination with metal centers enhances reactivity and selectivity in chemical transformations. Additionally, studies suggest that its biological interactions could lead to novel therapeutic strategies against specific diseases.

Several compounds share structural similarities with 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver. These include:

Compound NameStructureUnique Features
1,3-Bis(2,6-diisopropylphenyl)imidazolium chlorideStructureCommonly used as a precursor for NHCs
1,3-Bis(2,6-bis(i-propyl)phenyl)-imidazolidineStructureContains additional fluorinated groups
1,3-Bis(2,6-dimethylphenyl)-imidazolium chlorideStructureLacks bulky substituents affecting solubility

Uniqueness

The uniqueness of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver lies in its combination of steric bulk from the diisopropyl groups and the coordination chemistry of silver. This combination enhances its catalytic efficiency and biological activity compared to structurally similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

532.17744 g/mol

Monoisotopic Mass

532.17744 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-08-19

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